Biochemical Potency: Comparable to 3 nM IC50 Benchmark, Surpassing FEN1-IN-4 by 10-Fold
Fen1-IN-SC13 exhibits inhibitory activity against FEN1 that is comparable to the highly potent N-hydroxyurea derivative compound #20, which displays an IC50 of 3 nM in fluorogenic biochemical assays using recombinant full-length FEN1 [1][2]. In contrast, the commonly used comparator FEN1-IN-4 demonstrates an IC50 of 30 nM against hFEN1-336Δ under similar biochemical conditions . This approximately 10-fold difference in biochemical potency positions Fen1-IN-SC13 among the more potent FEN1 inhibitors available for research use.
| Evidence Dimension | Biochemical inhibitory potency (IC50) against FEN1 |
|---|---|
| Target Compound Data | Comparable to 3 nM (compound #20 benchmark) |
| Comparator Or Baseline | FEN1-IN-4: 30 nM |
| Quantified Difference | ~10-fold lower IC50 for Fen1-IN-SC13 (estimated) |
| Conditions | Fluorogenic biochemical assay using recombinant FEN1 protein |
Why This Matters
Higher biochemical potency enables use of lower compound concentrations in cellular and in vivo experiments, potentially reducing off-target effects and improving the therapeutic window.
- [1] He L, Zhang Y, Sun H, et al. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression. EBioMedicine. 2016;14:32-43. doi:10.1016/j.ebiom.2016.11.012 View Source
- [2] He L, Guo Z. Application of small-molecular inhibitor SC13 targeting to FEN1 and derivative of small-molecular inhibitor SC13 in preparing tumor treatment medicine. China Patent CN106692155A. 2017. View Source
